molecular formula C18H27N3O B11420028 2-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

2-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11420028
M. Wt: 301.4 g/mol
InChI Key: RTGNRPGDJMHJEZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with 2-bromoethylamine under basic conditions to form the intermediate 2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethylamine. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-methyl-1H-benzimidazole: A methylated derivative with similar properties.

    1-pentyl-1H-1,3-benzodiazole: A structurally related compound with potential biological activities.

Uniqueness

2-methyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole ring with the pentyl and propanamide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-methyl-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C18H27N3O/c1-4-5-8-13-21-16-10-7-6-9-15(16)20-17(21)11-12-19-18(22)14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3,(H,19,22)

InChI Key

RTGNRPGDJMHJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C

Origin of Product

United States

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